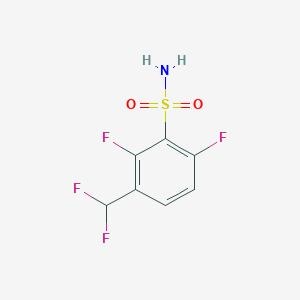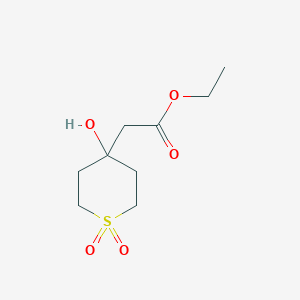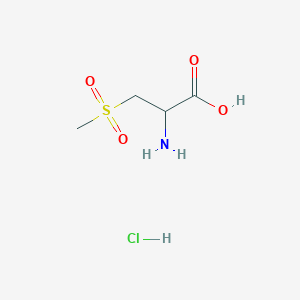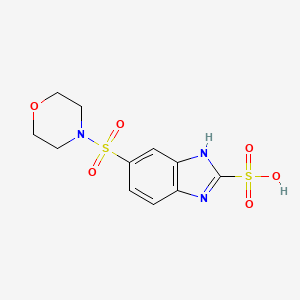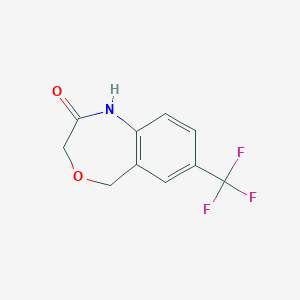
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate is a complex organic compound that features a quinoxaline ring substituted with a chlorine atom, a cyano group, and an ester moiety
准备方法
The synthesis of 1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by condensing o-phenylenediamine with a suitable dicarbonyl compound.
Introduction of the Chlorine Atom: Chlorination of the quinoxaline ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Cyano Group Addition: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.
Esterification: The final step involves esterification with 1-methoxypropan-2-ol under acidic conditions to yield the desired compound.
化学反应分析
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学研究应用
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
作用机制
The mechanism of action of 1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The cyano group and the ester moiety play crucial roles in its binding affinity and specificity.
相似化合物的比较
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate can be compared with other quinoxaline derivatives, such as:
3-Chloroquinoxaline-2-carboxylic acid: Lacks the ester and cyano groups, making it less versatile in chemical reactions.
2-Cyanoquinoxaline: Lacks the chlorine and ester groups, affecting its reactivity and applications.
1-Methoxypropan-2-yl quinoxaline-2-carboxylate: Lacks the chlorine and cyano groups, altering its biological activity.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H14ClN3O3 |
|---|---|
分子量 |
319.74 g/mol |
IUPAC 名称 |
1-methoxypropan-2-yl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C15H14ClN3O3/c1-9(8-21-2)22-15(20)10(7-17)13-14(16)19-12-6-4-3-5-11(12)18-13/h3-6,9-10H,8H2,1-2H3 |
InChI 键 |
DYISXYHGGZUTHI-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dimethylspiro[3.4]octan-2-one](/img/structure/B13555895.png)
![7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13555901.png)
![4-[(5-Chloropyridin-2-yl)oxy]phenylfluoranesulfonate](/img/structure/B13555922.png)


![2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid](/img/structure/B13555944.png)
